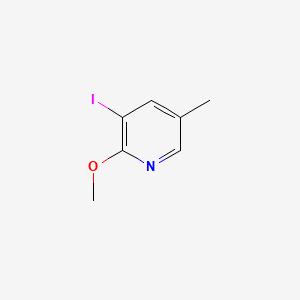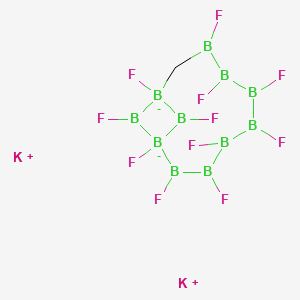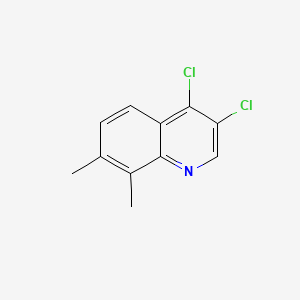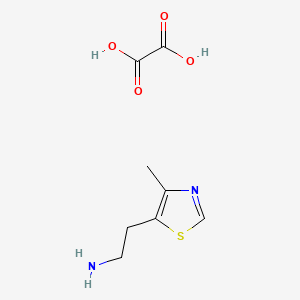![molecular formula C10H11ClN4O B598333 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine CAS No. 1202885-72-0](/img/structure/B598333.png)
4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, also known as 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, is a useful research compound. Its molecular formula is C10H11ClN4O and its molecular weight is 238.675. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des inhibiteurs de la Janus Kinase (JAK)
Ce composé sert de bloc de construction clé dans la synthèse des inhibiteurs de la JAK . Les inhibiteurs de la JAK jouent un rôle crucial dans le traitement de diverses maladies en interférant avec la voie de signalisation JAK-STAT, qui est impliquée dans les processus de division cellulaire, de mort et de formation tumorale .
Agents antituberculeux
Des dérivés de ce composé ont été explorés pour leur potentiel en tant qu'agents antituberculeux. Des études ont montré que certaines substitutions sur le noyau pyrrolo[2,3-d]pyrimidine peuvent affecter considérablement l'activité antituberculeuse .
Recherche anticancéreuse
Des dérivés de pyrrolo[2,3-d]pyrimidine, y compris ceux avec la substitution 2-chloro-4-morpholinyl, ont été synthétisés et testés pour leurs propriétés anticancéreuses in vitro. Ces composés ont montré des résultats prometteurs contre diverses lignées de cellules cancéreuses humaines .
Inhibition des kinases pour le traitement du cancer
Le motif structural de la pyrrolo[2,3-d]pyrimidine est commun dans les inhibiteurs de kinases, qui sont des agents thérapeutiques importants dans le traitement du cancer. Le composé en question est particulièrement pertinent pour la synthèse de ces inhibiteurs .
Intermédiaire pharmaceutique
En raison de sa structure polyvalente et unique, la 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine est largement utilisée comme intermédiaire pharmaceutique. Elle est cruciale dans la synthèse de divers composés pharmaceutiques .
Conception de médicaments et optimisation des molécules candidates
Les dérivés du composé ont été utilisés dans la conception de médicaments, montrant des propriétés qui maintiennent le caractère médicamenteux lors de l'optimisation des molécules candidates. Ceci est particulièrement important dans les premières étapes du développement de médicaments .
Mécanisme D'action
Target of Action
The primary targets of 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine are the Janus kinases (JAKs), a family of enzymes that play a crucial role in cell signaling . These enzymes are involved in cell division, death, and tumor formation processes .
Mode of Action
This compound acts as an inhibitor of the JAK enzymes . It interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway , which is a chain of interactions between proteins in the cell .
Biochemical Pathways
The compound’s action affects the JAK-STAT signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
It’s known that the compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . This can lead to a decrease in cell division and death, and potentially inhibit tumor formation processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, under normal temperature and humidity conditions, the compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Analyse Biochimique
Biochemical Properties
It is known that several JAK inhibitors, which have a common pyrrolo[2,3-d]pyrimidine core, might be synthesized using this compound . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway .
Cellular Effects
Given its potential role in the synthesis of JAK inhibitors, it may influence cell function by interfering with the JAK-STAT signaling pathway . This pathway is involved in cell division, death, and tumor formation processes .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis .
Propriétés
IUPAC Name |
4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-10-13-8-7(1-2-12-8)9(14-10)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAFERBEWASSAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CN3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673087 |
Source


|
| Record name | 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202885-72-0 |
Source


|
| Record name | 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598252.png)













